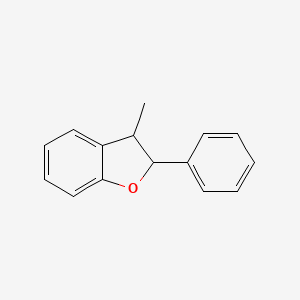

3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88329-95-7 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-methyl-2-phenyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C15H14O/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-11,15H,1H3 |

InChI Key |

BIOKQWRMTXWBKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereoselective and Regioselective Synthetic Methodologies for 3 Methyl 2 Phenyl 2,3 Dihydro 1 Benzofuran and Analogues

Transition-Metal-Catalyzed Cyclization Approaches for 2,3-Dihydro-1-benzofurans.

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of 2,3-dihydro-1-benzofurans is no exception. Various transition metals, including palladium and rhodium, have been successfully employed to catalyze the cyclization of appropriately functionalized precursors, often with high levels of efficiency and selectivity.

Palladium-Catalyzed Annulation and Tandem Cyclization Reactions.

Palladium catalysis has been extensively utilized for the synthesis of 2,3-dihydrobenzofurans through various annulation and tandem cyclization strategies. These reactions often involve the activation of C-H bonds, facilitating the formation of the heterocyclic ring system.

One notable approach involves the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates, which provides an efficient route to biologically interesting dihydrobenzofurans. nih.gov The proposed mechanism for this transformation includes:

Oxidative addition of the aryl iodide to a Pd(0) species.

Syn-addition of the resulting arylpalladium complex to the 1,3-diene.

Intramolecular coordination of the phenolic oxygen to the palladium center.

Hydrolysis of the acetyl group.

Reductive elimination of Pd(0) to regenerate the catalyst and yield the dihydrobenzofuran product. nih.gov

This method is characterized by its generality, regioselectivity, and stereoselectivity, accommodating a wide range of terminal, cyclic, and internal 1,3-dienes, as well as both electron-rich and electron-deficient o-iodoaryl acetates. nih.gov

Another strategy involves palladium-catalyzed C-H annulation reactions, which are compelling for constructing complex ring systems with high step economy. acs.org While many approaches activate a single C-H bond, transformations that proceed by activating multiple C-H bonds, especially those involving an sp³ center, are less explored but offer unique synthetic pathways. acs.org For instance, a domino transformation can be initiated by oxidative addition and a carbopalladation step, generating a σ-alkyl palladium species that undergoes a subsequent C(sp²)–H bond activation to form the fused oxindole ring system. acs.org

Furthermore, a convergent approach to dihydrobenzofurans has been developed using palladium and urea ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes. acs.org This method addresses challenges in the palladium-catalyzed heteroannulation of bifunctional reagents and olefins by accommodating a diverse scope of coupling partners under a unified set of reaction conditions. acs.org The use of urea-derived ligands has been shown to outperform traditional phosphine ligands in generating the dihydrobenzofuran motif. acs.org

A one-step direct-arylation and ring-closure reaction of benzofurans with hydroxy aryl iodides in the presence of a palladium catalyst also yields dihydrobenzofuro[3,2-b]-benzofurans with high yields. nih.gov The reaction is proposed to proceed via a Heck-type oxyarylation mechanism. nih.gov

Below is a table summarizing various palladium-catalyzed reactions for the synthesis of 2,3-dihydrobenzofurans.

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Annulation of 1,3-dienes | o-Iodoaryl acetates and 1,3-dienes | General, regioselective, and stereoselective | nih.gov |

| Sequential C-H Activations | gem-Dimethyl containing amides and maleimides | Formal [3 + 2] cycloaddition via twofold C(sp³)–H bond activation | acs.org |

| Heteroannulation | 2-Bromophenols and 1,3-dienes | Convergent synthesis enabled by urea ligands | acs.org |

| Heck-Type Oxyarylation | Benzofurans and hydroxy aryl iodides | One-step direct-arylation and ring closure | nih.gov |

Rhodium-Catalyzed C-H Activation and Carbooxygenation for Dihydrobenzofuran Construction.

Rhodium catalysis has proven to be a versatile and efficient method for the synthesis of dihydrobenzofurans, primarily through C-H activation strategies. These reactions often exhibit high functional group tolerance and proceed under mild conditions.

A significant advancement in this area is the Rh(III)-catalyzed C-H activation/annulation of N-aryloxyacetamides with various coupling partners. For instance, the coupling with alkynyloxiranes provides a redox-neutral and efficient synthesis of functionalized 2,3-dihydrobenzofurans bearing an exocyclic E-allylic alcohol and a tetrasubstituted carbon center in good yields. acs.org This transformation is notable for being the first to employ alkynyloxiranes as coupling partners in transition-metal-catalyzed C-H functionalization. acs.org

Similarly, the reaction of N-phenoxyacetamides with propargyl carbonates under Rh(III) catalysis leads to 3-alkylidene dihydrobenzofuran derivatives via a C–H functionalization/cascade cyclization. acs.org This redox-neutral process results in the formation of three new bonds in a single step under mild conditions. acs.org

The chemodivergent coupling of N-phenoxyacetamides with alkylidenecyclopropanes (ACPs) under Rh(III) catalysis can yield either 3-ethylidenedihydrobenzofurans or dienes, with the selectivity being determined by the reaction solvent. thieme-connect.com This method is characterized by its broad substrate scope and excellent chemo- and diastereoselectivity. thieme-connect.com

Furthermore, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes allows for the construction of dihydrobenzofurans in a redox-neutral [3 + 2] annulation. organic-chemistry.org This approach offers chemoselectivity and good substrate compatibility. organic-chemistry.org

The following table provides an overview of rhodium-catalyzed methodologies for dihydrobenzofuran synthesis.

| Starting Materials | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| N-Aryloxyamides | Alkynyloxiranes | Redox-neutral, forms a tetrasubstituted carbon center | acs.org |

| N-Phenoxyacetamides | Propargyl carbonates | Redox-neutral, cascade cyclization, forms three new bonds | acs.org |

| N-Phenoxyacetamides | Alkylidenecyclopropanes | Chemodivergent, solvent-controlled selectivity | thieme-connect.com |

| N-Phenoxyacetamides | 1,3-Dienes | Redox-neutral [3 + 2] annulation, chemoselective | organic-chemistry.org |

Enantioselective Palladium-Catalyzed Iodine Atom Transfer Cycloisomerization.

Enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. organic-chemistry.org This method provides optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group in good yields. organic-chemistry.org

A palladium-catalyzed iodine atom transfer cycloisomerization of (Z)-1-iodo-1,6-dienes has also been developed, offering a facile route to six-membered heterocycles. acs.orgnih.gov The proposed catalytic cycle involves the oxidative addition of Pd(0) to the vinyl iodide, intramolecular alkene insertion, and subsequent alkyl iodide reductive elimination. acs.orgnih.gov The choice and amount of ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (DPPF), have a significant impact on this transformation. acs.orgnih.gov Control experiments have provided insight into the stereospecificity of the alkyl iodide reductive elimination step. acs.orgnih.gov

Organocatalytic and Metal-Free Synthetic Protocols for Dihydrobenzofurans.

In addition to transition-metal-catalyzed methods, organocatalysis and metal-free approaches have gained prominence for the synthesis of dihydrobenzofurans. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.

Asymmetric Michael Addition/Hemiketalization Strategies.

Organocatalytic asymmetric Michael addition followed by a hemiketalization or hemiacetalization cascade has proven to be an effective strategy for constructing chiral dihydrobenzofuran skeletons.

For instance, the reaction between hydroxymaleimides and 2-hydroxynitrostyrenes, catalyzed by a squaramide, affords chiral chroman-fused pyrrolidinediones with three contiguous stereocenters in good to high yields and with excellent diastereoselectivities and enantioselectivities. nih.gov The reaction proceeds via a Michael addition followed by an intramolecular hemiketalization. nih.gov

Similarly, an asymmetric tandem Michael addition-hemiacetalization between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can be used to construct benzopyran backbones. researchgate.net The choice of secondary amine catalyst, such as diphenylprolinol silyl ether or prolylprolinol, significantly influences the diastereo- and enantioselectivities of the reaction. researchgate.net

A stereodivergent asymmetric Lewis base-catalyzed intramolecular Michael addition/lactonization of enone acids leads to substituted dihydrobenzofuran and tetrahydrofuran derivatives. nih.gov The use of different catalysts, such as (S)-(-)-tetramisole hydrochloride or a cinchona alkaloid-derived catalyst, allows for the selective formation of either syn- or anti-diastereoisomers with high enantioselectivity. nih.gov

The following table summarizes key findings in asymmetric Michael addition/hemiketalization strategies.

| Reactants | Catalyst Type | Key Outcomes | Reference |

|---|---|---|---|

| Hydroxymaleimides and 2-hydroxynitrostyrenes | Squaramide | Chiral chroman-fused pyrrolidinediones, high diastereo- and enantioselectivity | nih.gov |

| Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | Secondary amines (e.g., diphenylprolinol silyl ether) | Chiral chroman-2-ols, catalyst-dependent stereoselectivity | researchgate.net |

| Enone acids | Lewis bases (e.g., tetramisole, cinchona alkaloid) | Stereodivergent synthesis of syn- and anti-dihydrobenzofurans | nih.gov |

Domino-Type Friedel–Crafts/SN2 Reactions for Dihydrobenzofuran Ring Formation.

Domino reactions that combine a Friedel–Crafts alkylation with an intramolecular SN2 reaction provide an efficient pathway for the construction of the dihydrobenzofuran ring.

An asymmetric Friedel–Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with phenol derivatives, catalyzed by bifunctional quinine-derived sterically encumbered squaramide organocatalysts, generates enantiomerically enriched dihydrobenzofuran derivatives. nih.gov This method achieves high enantiomeric excess under mild conditions with a relatively low catalyst loading. nih.gov Density functional theory (DFT) calculations have been used to elucidate the origin of the stereoselectivity. nih.gov

A Lewis-acid-catalyzed domino reaction involving a Friedel–Crafts alkylation of phenols followed by a direct lactonization has also been developed, providing access to 3-hydroxy-benzofuran-2-ones. researchgate.net This protocol is tolerant of a variety of substituents on the starting materials. researchgate.net

Photo-Induced Cycloaddition Approaches to Dihydrobenzofuran Scaffolds

Photo-induced reactions offer a powerful and often mild approach to constructing complex molecular architectures, and the synthesis of dihydrobenzofurans is no exception. These methods leverage light energy to generate reactive intermediates that can undergo cycloaddition or cyclization cascades to form the desired heterocyclic ring system.

One prominent strategy involves the visible-light-activated photocatalytic oxidative [3+2] cycloaddition of phenols with alkenes. This method has been successfully applied to the modular synthesis of a wide array of dihydrobenzofuran natural products. nih.gov In this approach, a photocatalyst, such as Ru(bpy)₃²⁺, absorbs visible light and initiates an electron transfer process. This enables the use of benign terminal oxidants like ammonium persulfate to oxidize phenols, generating phenoxyl radicals. These radicals then undergo a [3+2] cycloaddition with an electron-rich alkene, such as a styrene derivative, to form the dihydrobenzofuran ring with controlled regioselectivity. The reaction proceeds under mild conditions and demonstrates broad substrate scope. nih.gov

Another light-driven protocol facilitates the synthesis of 2,3-dihydrobenzofurans through a cascade reaction of allyl-functionalized phenolate anions. cnr.it This process is initiated by the photochemical activity of the phenolate, generated in situ from the corresponding 2-allylphenol using a base. The reaction proceeds rapidly, yielding a variety of densely functionalized products. Mechanistic studies support the photochemical formation of carbon-centered radical species, leading to a proposed cascade pathway involving a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (Sₙ) process. cnr.it

Furthermore, metal-free C–H insertion reactions can be achieved through the flow photolysis of aryldiazoacetates. Irradiation of these precursors generates carbenes that can insert into a C-H bond on a tethered alkyl group, leading to the formation of the dihydrobenzofuran ring. The use of a photosensitizer, such as 4,4'-dimethoxybenzophenone, has been shown to not only increase the yield but also influence the stereochemical outcome, favoring the formation of the trans diastereomer. researchgate.net

| Methodology | Key Intermediates | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic Oxidative [3+2] Cycloaddition | Phenoxyl Radicals | Visible Light, Ru(bpy)₃²⁺, (NH₄)₂S₂O₈ | Modular, uses benign oxidant, broad scope. | nih.gov |

| Cascade Reaction of 2-Allylphenols | Carbon-centered Radicals | Visible Light, Base (e.g., TMG) | Rapid reaction times, forms densely functionalized products. | cnr.it |

| C–H Insertion of Aryldiazoacetates | Carbenes | Flow Photolysis (UV or LED), Optional Photosensitizer | Metal-free, stereochemical control via sensitizer. | researchgate.net |

Base-Mediated and Base-Induced Dihydrobenzofuran Synthesis

Base-mediated and base-induced reactions represent a fundamental and versatile strategy for the synthesis of dihydrobenzofurans. These methods often involve the deprotonation of a precursor to generate a nucleophile that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. The choice of base and reaction conditions can be critical for achieving high yields and selectivity.

A notable example is a green and effective base-mediated [4+1] cyclization to access 3-amino-2,3-dihydrobenzofurans. In this approach, substituted 2-hydroxylimides react with trimethylsulfoxonium iodide. nih.gov The base, typically sodium hydride (NaH), generates a sulfur ylide which then attacks the anionic 2-hydroxylimide intermediate. This is followed by an intramolecular cyclization to furnish the 3-amino-2,3-dihydrobenzofuran products in moderate to excellent yields. nih.gov

Another strategy involves the base-induced formation of reactive intermediates like o-quinone methides. For instance, phenolic Mannich bases can undergo a base-induced deamination to generate an o-quinone methide intermediate. This intermediate can then react with a suitable nucleophile, such as a pyridinium ylide, via a Michael-type addition. The subsequent intramolecular nucleophilic substitution results in the formation of the 2,3-dihydrobenzofuran (B1216630) ring substituted at the C2 position. cnr.it

Visible-light-mediated synthesis can also be coupled with a base catalyst. A protocol for the synthesis of 2,3-disubstituted dihydrobenzofurans utilizes diazo compounds and substituted p-quinones. Under blue LED irradiation, the diazo compound acts as a source of a free carbene. In the presence of a base like cesium carbonate (Cs₂CO₃), the carbene reacts with the p-quinone through an O-H insertion, which is followed by a cyclization step to yield the final product. nih.gov

| Reaction Type | Starting Materials | Base | Key Features | Reference |

|---|---|---|---|---|

| [4+1] Cyclization | 2-Hydroxylimides, Trimethylsulfoxonium Iodide | NaH | Access to 3-amino-2,3-dihydrobenzofurans. | nih.gov |

| Michael Addition/Cyclization | Phenolic Mannich Bases, Pyridinium Ylides | Not specified | Proceeds via an o-quinone methide intermediate. | cnr.it |

| Visible-Light-Mediated O-H Insertion/Cyclization | Diazo Compounds, p-Quinones | Cs₂CO₃ | Combines photochemistry with a base catalyst. | nih.gov |

Intramolecular Cyclization Reactions in Dihydrobenzofuran Synthesis

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing an efficient means to construct ring systems by forming a bond between two atoms within the same molecule. For dihydrobenzofurans, this often involves the formation of the crucial aryl ether bond.

Claisen Rearrangement-Initiated Cyclizations

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be ingeniously coupled with a subsequent cyclization step to build the dihydrobenzofuran skeleton. A notable example is the catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers. researchgate.net This method provides a mild route for preparing dihydrobenzofurans. In this process, an allyl phenyl ether substrate first undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form an o-allylphenol intermediate. This intermediate then undergoes an intramolecular hydroaryloxylation, where the phenolic hydroxyl group adds across the double bond of the allyl group to close the five-membered furan ring. This tandem reaction can be effectively catalyzed by solid acids like HZSM-5 in a hydrothermal reaction medium, providing high yields of the corresponding dihydrobenzofurans. researchgate.net This process is potentially applicable to the synthesis of various natural products containing the dihydrobenzofuran motif.

Asymmetric Intramolecular Addition of Aryl Halides to Unactivated Ketones

Achieving enantioselectivity in the synthesis of dihydrobenzofurans is of great importance, particularly for pharmaceutical applications. A highly enantioselective method has been developed for the intramolecular addition of aryl halides to unactivated ketones. This reaction provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans, which feature a chiral tertiary alcohol at the C-3 position. nih.gov The success of this transformation often relies on a suitable catalyst system, such as a palladium catalyst paired with a chiral ligand. This asymmetric cyclization proceeds in good yields and with excellent enantioselectivities, offering a direct route to optically active dihydrobenzofuran derivatives from readily available starting materials. nih.gov

Rearrangement-Based Synthetic Pathways to Dihydrobenzofurans

Molecular rearrangements offer elegant and often complex transformations for the synthesis of heterocyclic scaffolds. These pathways can rapidly build molecular complexity from simple starting materials.

Divergent Synthesis via Extended Corey–Chaykovsky Reactions

The Corey–Chaykovsky reaction, traditionally used for epoxidation and cyclopropanation, can be extended to achieve divergent synthesis of different heterocyclic skeletons. One such application is the reaction of 2-hydroxychalcones with a Corey ylide (dimethylsulfoxonium methylide). nih.gov This reaction generates highly reactive donor-acceptor cyclopropanes as intermediates. The fate of these intermediates can be controlled by the subsequent reaction conditions. Specifically, by heating the intermediate cyclopropanes with a strong Brønsted acid, a rearrangement occurs that furnishes 2-phenacyl-2,3-dihydrobenzofurans. This transformation demonstrates the synthetic potential of the extended Corey–Chaykovsky reaction to produce dihydrobenzofuran structures from common chalcone precursors. nih.gov

| Methodology | Key Transformation | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Claisen Rearrangement-Initiated Cyclization | Tandem researchgate.netresearchgate.net-rearrangement and hydroaryloxylation | Allyl Phenyl Ethers | Substituted Dihydrobenzofurans | researchgate.net |

| Asymmetric Intramolecular Addition | Enantioselective Pd-catalyzed cyclization | Aryl Halide-tethered Ketones | Chiral 3-Hydroxy-2,3-dihydrobenzofurans | nih.gov |

| Extended Corey–Chaykovsky Reaction | Acid-mediated rearrangement of cyclopropane intermediate | 2-Hydroxychalcones | 2-Phenacyl-2,3-dihydrobenzofurans | nih.gov |

Rearrangements of 2-Hydroxychalcones to Dihydrobenzofuran Intermediates

The rearrangement of 2-hydroxychalcones serves as a significant pathway for the synthesis of 2,3-dihydro-1-benzofuran intermediates. This method can be tailored to selectively produce different isomers based on the reaction conditions employed. A notable strategy involves the rearrangement of a methoxymethyl (MOM)-protected 2-hydroxychalcone. nih.govrsc.org

The process begins with the protection of the hydroxyl group of the 2-hydroxychalcone. While attempts to use a trifluoroacetyl protecting group proved to be unstable, the methoxymethyl (MOM) group was found to be suitable. The MOM-protected hydroxychalcone, upon reaction with hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs), yields the rearranged product. rsc.org This intermediate, a 2,3-dihydrobenzofuran, can then be selectively transformed into different benzofuran isomers. For instance, treatment with basic or weakly acidic conditions in tetrahydrofuran (THF) can yield 3-acylbenzofurans. Conversely, using (CF3)2CHOH as a solvent with p-toluenesulfonic acid (p-TsOH) can selectively generate 3-formylbenzofurans. rsc.org

This rearrangement strategy has been successfully applied to a variety of 2-hydroxychalcone derivatives. nih.gov Substituents on the phenyl ring, whether electron-donating (e.g., p-methyl, o-methoxy) or electron-withdrawing (e.g., p-chloro), are well-tolerated, leading to the respective 3-acylbenzofurans and 3-formylbenzofurans in excellent yields. nih.gov

A proposed mechanism for the oxidative cyclization of 2'-hydroxychalcones suggests two potential pathways. One involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield an aurone. An alternative pathway involves the isomerization of the 2'-hydroxychalcone to a flavanone, which is subsequently oxidized to a flavone. chemijournal.com

Table 1: Examples of Rearrangement Products from 2-Hydroxychalcone Derivatives nih.gov

| Entry | R1 | R2 | 3-Acylbenzofuran Yield (%) | 3-Formylbenzofuran Yield (%) |

| 1 | p-CH3 | Ph | 95 | 92 |

| 2 | p-Cl | Ph | 93 | 91 |

| 3 | H | Thiophenyl | 96 | 90 |

| 4 | H | n-Propyl | 94 | 85 |

Rearrangements of 3-Hydroxy Analogs to 2,3-Dihydrobenzofuran-2-ones

Another important synthetic route involves the rearrangement of 3-hydroxy analogues to form 2,3-dihydrobenzofuran-2-ones. This methodology provides access to 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

The synthesis commences with the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles, which, after treatment with lithium diisopropylamide (LDA), form 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols. arkat-usa.org These intermediates can then undergo rearrangement promoted by a Lewis acid, such as zinc bromide (ZnBr2), to yield the desired 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org This rearrangement proceeds via the migration of an alkyl group. arkat-usa.org

Interestingly, the reaction conditions can influence the final product. For example, treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide in a sealed tube at high temperatures can lead exclusively to the formation of 2-methyl-3-phenylbenzofuran. arkat-usa.org

This method has also been extended to the synthesis of related sulfur-containing heterocycles, such as 2,3-dihydrobenzothiophen-3-ones, through the rearrangement of corresponding 3-hydroxy dihydrobenzothiophen analogs. arkat-usa.orghacettepe.edu.tr

Chiral Synthesis Strategies for 2,3-Dihydro-1-benzofurans

The development of chiral synthesis strategies is crucial for accessing enantiomerically pure 2,3-dihydro-1-benzofurans, which are important scaffolds in many biologically active molecules.

Asymmetric [3+2] Cyclization Reactions Utilizing Chiral Catalysts and Auxiliaries

Asymmetric [3+2] cycloaddition reactions represent a powerful tool for the enantioselective synthesis of 2,3-dihydro-1-benzofurans. These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. The use of chiral catalysts or auxiliaries is key to controlling the stereochemistry of the newly formed chiral centers.

One approach involves the chiral phosphoric acid-catalyzed [3+2] cycloaddition of quinones with enecarbamates, which provides 3-amino-2,3-dihydrobenzofurans in high yields with good diastereoselectivities and excellent enantioselectivities. nih.gov An asymmetric tandem oxidative cycloaddition protocol starting from hydroquinones has also been developed using phenyliodine(III) diacetate and a chiral phosphoric acid. nih.gov

Another strategy employs chiral aziridine-functionalized organophosphorus compounds as catalysts for the asymmetric [3+2] cycloaddition of azomethine ylides to trans-β-nitrostyrene. nih.gov This method can lead to the formation of multiple diastereomeric products, with some being obtained in enantiomerically enriched forms. nih.gov Dinuclear zinc catalysts have also been utilized in the enantioselective [3+2] annulation of α-hydroxy-1-indanones and alkylidene azlactones, affording chiral α-amino-γ-butyrolactones with multiple stereocenters. rsc.org

Silver(I) complexes in the presence of a fluoride ion source can catalyze the diastereoselective condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines to produce 2,3-dihydrobenzofurans. The use of chiral catalysts in this system has enabled the enantioselective total synthesis of natural products like (-)-pterocarpin. nih.gov Furthermore, a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes offers a redox-neutral [3+2] annulation to construct dihydrobenzofurans, with an asymmetric version also being demonstrated. organic-chemistry.org

Control of Vicinal Chiral Stereocenters (C2 and C3) in Dihydrobenzofuran Formation

The simultaneous control of the two adjacent chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring is a significant challenge in asymmetric synthesis. nih.govprinceton.edu Achieving high diastereoselectivity and enantioselectivity is crucial for obtaining a single, desired stereoisomer.

Nickel-catalyzed alkyl-alkyl cross-coupling reactions have emerged as a powerful method for controlling vicinal stereocenters. nih.gov A chiral nickel/diamine catalyst can facilitate doubly stereoconvergent Negishi couplings of an alkylzinc reagent with an alkyl halide. In this process, the chiral catalyst dictates the stereochemistry of the carbon originating from the nucleophile, while the substrate controls the stereochemistry of the carbon from the electrophile. nih.gov

Highly enantioselective palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, can provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Asymmetric hydrogenation of benzofurans using a chiral Rh/Hf bimetallic catalytic system is another effective method for accessing chiral 2,3-dihydrobenzofurans. researchgate.net

The development of catalytic enantioselective methods for the construction of adjacent quaternary carbon stereocenters is a particularly challenging area due to steric hindrance. semanticscholar.org However, progress has been made, for instance, in the nickel-catalyzed alkylation of 3-bromooxindoles with 3-substituted indoles, which affords products with excellent diastereo- and enantioselectivity. semanticscholar.org

Green Chemistry Methodologies in the Synthesis of 2,3-Dihydro-1-benzofurans

The principles of green chemistry are increasingly being applied to the synthesis of 2,3-dihydro-1-benzofurans to develop more environmentally benign and efficient processes. These methodologies often focus on the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste.

One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce the number of workup and purification steps, thereby saving time, energy, and materials. A one-pot method for the construction of 3-alkenyl benzofurans from 2-hydroxy chalcones has been developed that is transition-metal and catalyst-free, proceeding via an alkylation followed by a condensation reaction. researchgate.net Another one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a [4+1] annulation of para-quinone methides and bromonitromethane under mild and metal-free conditions. rsc.org

The use of environmentally friendly reagents and catalysts is another key aspect of green chemistry. For example, the cyclodehydration of α-phenoxy ketones to form benzofurans can be promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) under mild conditions. researchgate.net Furthermore, selective syntheses of benzofuran derivatives have been achieved using HClO4-mediated intermolecular annulation in the presence of water. researchgate.net

The development of catalytic processes that are highly efficient and selective also aligns with the goals of green chemistry. The rhodium(III)-catalyzed C-H activation/carbooxygenation of 1,3-dienes is a redox-neutral process that offers good functional group compatibility. organic-chemistry.org The bifunctional aminoboronic acid-facilitated intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids provide another example of an efficient and enantioselective conversion to afford the desired heterocycles. organic-chemistry.org

Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 3 Methyl 2 Phenyl 2,3 Dihydro 1 Benzofuran Derivatives

Mechanistic Pathways of Key Cyclization Reactions Leading to Dihydrobenzofurans

The synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold, the core of 3-methyl-2-phenyl-2,3-dihydro-1-benzofuran, can be achieved through various mechanistic pathways, often involving transition-metal catalysis or the generation of reactive intermediates.

One prominent pathway involves the palladium-catalyzed heteroannulation of 2-bromophenols with appropriate 1,3-dienes. pixel-online.net This convergent strategy allows for significant variation in the reacting partners. pixel-online.net A related and powerful method is the enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes, which provides excellent regio- and enantiocontrol in the formation of the dihydrobenzofuran ring. organic-chemistry.org

Another key mechanistic approach proceeds through the in-situ generation of o-quinone methides . These highly reactive intermediates can undergo a [4+1] cycloaddition with various partners. For instance, a phosphorus(III)-mediated formal [4+1] cycloaddition of o-quinone methides with 1,2-dicarbonyls has been developed to access 2,3-dihydrobenzofurans. organic-chemistry.org Similarly, fluoride-induced desilylation of specific precursors can generate o-quinone methides that subsequently react with nucleophiles and cyclize to form the dihydrobenzofuran ring. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation represents a more modern and atom-economical approach. This method can involve the C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes, resulting in a redox-neutral [3+2] annulation to construct the dihydrobenzofuran system. organic-chemistry.org

The general mechanisms for these transition metal-catalyzed cyclizations are summarized below:

| Catalyst System | Precursors | Key Mechanistic Steps | Ref. |

| Palladium(0) | o-bromophenol, 1,3-diene | Oxidative addition, migratory insertion, intramolecular C-O bond formation (Tsuji-Trost) | organic-chemistry.org |

| Rhodium(III) | N-phenoxyacetamide, 1,3-diene | C-H activation, migratory insertion, reductive elimination | organic-chemistry.org |

| Lewis Acids (e.g., TiCl₄) | Phenol derivative, olefin | Coordination, intramolecular hydroalkoxylation or Friedel-Crafts type reaction |

Stereochemical Outcomes and Diastereocontrol in Dihydrobenzofuran Formation

The presence of two contiguous stereocenters at the C2 and C3 positions of this compound makes stereocontrol a critical aspect of its synthesis. The relative orientation of the methyl and phenyl groups (cis or trans) is determined by the reaction mechanism and the catalysts employed.

A powerful strategy for achieving high stereoselectivity is the use of dual catalytic systems . A one-pot rhodium-catalyzed C-H functionalization combined with an organocatalyzed oxa-Michael addition cascade has been developed for the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net In this system, two independent chiral catalysts control the formation of the two contiguous stereogenic centers, allowing access to all four possible stereoisomers by simply choosing the appropriate combination of catalysts. researchgate.net

Biocatalysis also offers an effective route to exquisite stereocontrol. Engineered myoglobin (B1173299) biocatalysts have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically dense 2,3-dihydrobenzofuran-based tricyclic scaffolds with excellent enantiopurity (>99.9% de and ee). nih.gov Computational studies suggest that the protein scaffold pre-organizes the substrate and the iron-bound carbene intermediate, dictating the stereochemical outcome of the C-C bond formation. nih.gov

Subtle steric interactions between the substituents and the catalyst or within the transition state play a crucial role in determining the diastereoselectivity in many cyclization reactions. researchgate.net The choice of catalyst, ligand, and reaction conditions can often be tuned to favor either the cis or the trans diastereomer.

Rearrangement Mechanisms within the 2,3-Dihydro-1-benzofuran Core and its Precursors

The 2,3-dihydro-1-benzofuran scaffold and its synthetic precursors can undergo various rearrangement reactions, often promoted by Lewis acids. These rearrangements can lead to the formation of related heterocyclic structures, such as benzofuranones.

A notable example is the Lewis acid-promoted rearrangement of 2,3-dihydrobenzofuran-3-ols . For instance, 2-(benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol, a precursor to the target scaffold, can undergo rearrangement when treated with zinc bromide. arkat-usa.org Depending on the conditions, this can lead to different products. One pathway involves the formation of an oxirane intermediate, followed by ring-opening and migration of a substituent from the C2 to the C3 position, yielding a 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one. arkat-usa.org

However, under different conditions (e.g., higher temperatures in THF), the same precursor, 2-(benzotriazol-1-yl)-2-methyl-3-phenyl-2,3-dihydro-1-benzofuran-3-ol, can eliminate the benzotriazole group and water to yield the fully aromatic 2-methyl-3-phenylbenzofuran. arkat-usa.org The mechanism for this transformation is thought to potentially involve reduction by the bromide anion. arkat-usa.org

Another type of rearrangement involves precursors like S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium bromides. These compounds, derived from 3-bromocoumaran-2-one, rearrange under basic conditions to form substituted 5-(2-hydroxyphenyl)-2-imino-1,3-thiazolidine-4-ones. This transformation involves the cleavage of the dihydrobenzofuranone ring and the formation of a new thiazolidinone ring system.

Functional Group Interconversions and Derivatization Strategies on the Dihydrobenzofuran Scaffold

Synthetic Modifications at the Methyl and Phenyl Substituents

Further functionalization of the this compound scaffold can be achieved by targeting the methyl and phenyl substituents.

The methyl group at the C3 position is benzylic and thus susceptible to radical reactions. For example, bromination of the methyl group on related benzofuran structures has been successfully carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. mdpi.com This modification introduces a reactive bromomethyl handle that can be used for subsequent nucleophilic substitution reactions to build more complex structures. mdpi.comnih.gov

The phenyl group at the C2 position can undergo electrophilic aromatic substitution . The reactivity of this ring is influenced by its attachment to the dihydrobenzofuran core. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed, with the directing effects of the dihydrobenzofuran moiety influencing the position of substitution (typically ortho- and para- to the point of attachment). The stability of the intermediate sigma complex dictates the regioselectivity of the attack. stackexchange.comechemi.com

Transformations Leading to Fused Heterocyclic Systems from Dihydrobenzofuran Precursors

The 2,3-dihydrobenzofuran scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems.

One approach is intramolecular cyclization . Palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling of appropriately substituted alkyl phenyl ethers can be used to construct polycyclic dihydrobenzofuran systems. nih.gov Similarly, palladium-catalyzed intramolecular arylation reactions have been used to create benzofuran-fused BODIPY dyes from tetrabromo-BODIPY derivatives substituted with phenols.

Another strategy involves cycloaddition reactions . The C2-C3 bond of the dihydrofuran ring can participate in further reactions. For example, biocatalytic cyclopropanation of benzofurans has been used to construct rigid tricyclic scaffolds based on the 2,3-dihydrobenzofuran core. nih.gov Furthermore, [3+2] cycloaddition reactions involving dihydrobenzofuran precursors have been employed to synthesize dihydrobenzofuran-fused pyridones. nih.gov These transformations highlight the utility of the dihydrobenzofuran core in constructing molecules with increased structural complexity and rigidity.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of 3 Methyl 2 Phenyl 2,3 Dihydro 1 Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of 3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran. The presence of two stereocenters at the C2 and C3 positions means the molecule can exist as cis and trans diastereomers, which will have distinct NMR spectra.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons H-2 and H-3 on the dihydrofuran ring are particularly diagnostic. Their chemical shifts and the vicinal coupling constant between them (³J_HH) are crucial for determining the relative stereochemistry (cis or trans) of the substituents. In related dihydrobenzofuran systems, the coupling constants between H-2 and H-3 are significantly different for cis and trans isomers researchgate.net. The phenyl group at C2 and the methyl group at C3 will cause characteristic shifts. The protons of the methyl group will appear as a doublet due to coupling with H-3. The protons of the phenyl group and the benzofuran aromatic ring will resonate in the aromatic region of the spectrum.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons researchgate.net. The chemical shifts of C2 and C3 are indicative of their substitution pattern and stereochemical orientation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous dihydrobenzofuran derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~5.0 - 5.5 (d) | ~85 - 95 |

| C3 | ~3.0 - 3.8 (m) | ~40 - 50 |

| CH₃ at C3 | ~1.2 - 1.5 (d) | ~15 - 25 |

| Phenyl-H (at C2) | ~7.2 - 7.5 (m) | - |

| Phenyl-C (at C2) | - | ~125 - 140 |

| Benzofuran-H (C4-C7) | ~6.7 - 7.2 (m) | - |

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their vicinal relationship. It would also show a correlation between the H-3 proton and the protons of the C3-methyl group. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the H-2 proton would correlate with the C2 carbon signal, H-3 with C3, and so on.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3 | Confirms connectivity in the dihydrofuran ring |

| H-3 ↔ CH₃ protons | Links the methyl group to the C3 position | |

| HSQC | H-2 ↔ C2; H-3 ↔ C3 | Assigns protonated carbons in the core structure |

| CH₃-H ↔ CH₃-C | Assigns the methyl group signals | |

| HMBC | Phenyl-H ↔ C2 | Confirms attachment of the phenyl ring at C2 |

| CH₃-H ↔ C3, C2 | Confirms attachment of the methyl group at C3 and its proximity to C2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques in Dihydrobenzofuran Research

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its structural features. tandfonline.com

Key expected absorptions include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹ for the methyl and methine groups.

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage in the dihydrofuran ring gives rise to a strong, characteristic band, typically in the 1250-1050 cm⁻¹ region. This is often a key diagnostic peak for the benzofuran skeleton. nist.gov

Table 3: Characteristic FT-IR Absorption Bands for the 2,3-Dihydro-1-benzofuran Scaffold

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light (usually from a laser). A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. scifiniti.com

For this compound, Raman spectroscopy would be effective for observing:

Symmetric Aromatic Ring Breathing Modes: The phenyl and benzofuran rings will have strong, sharp bands in the Raman spectrum.

C-C Backbone Stretching: The carbon skeleton of the molecule will show characteristic vibrations. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Dihydrobenzofuran Compounds

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. libretexts.org

For this compound (C₁₅H₁₄O), the molecular weight is approximately 210.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 210.

The fragmentation of dihydrobenzofuran derivatives is influenced by the stability of the resulting ions and neutral fragments. nih.gov Common fragmentation pathways for protonated or radical cations of these compounds often involve cleavages of the dihydrofuran ring. nih.govchemrxiv.org

Expected key fragmentation pathways for this compound include:

Loss of the Phenyl Group: Cleavage of the bond between C2 and the phenyl group would lead to a fragment at [M - 77]⁺.

Loss of the Methyl Group: Loss of the methyl radical from C3 would result in a fragment at [M - 15]⁺.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the dihydrofuran ring can occur, leading to characteristic fragments. For example, cleavage of the C2-O1 and C3-C3a bonds could lead to the formation of a styrene-like radical cation.

Cleavage leading to the Benzofuran Cation: Rearrangement and loss of substituents can lead to the formation of a stable benzofuran or related aromatic cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₅H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [M - CH₃]⁺ | Loss of a methyl radical |

| 133 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (possible rearrangement) |

High-Resolution Mass Spectrometry (HRMS) in Dihydrobenzofuran Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate mass determination and elemental composition analysis of dihydrobenzofuran compounds. Unlike low-resolution mass spectrometry, HRMS provides exact mass measurements, which are crucial for confirming molecular formulas and identifying unknown metabolites or degradation products.

In the study of benzofuran metabolism, for instance, directly coupled high-performance liquid chromatography-mass spectrometry (HPLC-MS) has been instrumental. nih.gov This hyphenated technique allows for the separation of complex mixtures followed by precise mass analysis, enabling the identification of metabolites such as 2-hydroxyphenylacetic acid and 2-(2-hydroxyethyl)phenyl hydrogen sulfate from 2,3-benzofuran. nih.gov For mass spectrometry compatible applications, volatile buffers like formic acid are often used in the mobile phase instead of phosphoric acid. sielc.comsielc.com

The high purity of synthesized benzothieno[3,2-b]benzofuran derivatives has been confirmed using HRMS, demonstrating its utility in verifying the successful synthesis of target molecules. mdpi.com Furthermore, HRMS, in conjunction with computational studies, has been employed to investigate the dissociation pathways of benzofuran isomers, aiding in their structural differentiation. nih.gov For example, electrospray ionization mass spectrometry (ESI-MS) can distinguish between isomers based on their fragmentation patterns, which are influenced by intramolecular interactions. nih.gov

| Compound | Ionization Mode | Observed m/z | Formula | Reference |

| (Z)-3-[2-(3,5-Dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | ESI | 267.23 [M+H]⁺ | C₁₆H₁₄N₂O₂ | nih.gov |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | ESI | 269.26 [M+H]⁺ | C₁₅H₁₂N₂O₃ | nih.gov |

| 3-benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone | HRMS | C₂₁H₁₈N₂O₇ | mdpi.com |

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination of this compound and its Derivatives

X-ray single crystal diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and stereochemistry, which is essential for understanding the structure-property relationships of dihydrobenzofuran derivatives.

For example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one was determined to be monoclinic, with specific unit cell parameters. researchgate.net Similarly, the structures of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, which can be related to dihydrobenzofuran systems, were confirmed by X-ray diffraction, revealing triclinic and monoclinic crystal systems. mdpi.com

In the structural analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, the 2,3-dihydro-1-benzofuran ring system was found to be essentially planar. nih.gov The study of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one also revealed a nearly planar 2,3-dihydro-1-benzofuran ring system. nih.gov These studies often employ Hirshfeld surface analysis to investigate intermolecular interactions within the crystal packing. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P2₁/c | Two independent molecules per asymmetric unit | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twist angle of 12.64° between triazole and indole rings | mdpi.com |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | Essentially planar 2,3-dihydro-1-benzofuran ring system | nih.gov | ||

| (Z)-3-[2-(3,5-Dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one | Essentially planar 2,3-dihydro-1-benzofuran ring system | nih.gov |

Advanced Chromatographic Methods for Purification and Purity Assessment of Dihydrobenzofurans

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of dihydrobenzofuran derivatives. The choice of method depends on the complexity of the sample matrix and the physicochemical properties of the target compounds.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. For instance, GC-MS has been used to investigate the dissociation pathways of benzofuran isomers. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional GC, making it ideal for the analysis of complex mixtures. mosh-moah.denih.govchemistry-matters.comsepsolve.comgcms.cz In GC×GC, the sample is subjected to two different separation columns, typically based on volatility and polarity. mosh-moah.desepsolve.com This results in a structured two-dimensional chromatogram, which is beneficial for identifying compounds in complex matrices like fish tissue, where it has been used for the analysis of polychlorinated dibenzofurans. nih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the separation and purification of a broad range of compounds, including dihydrobenzofurans. nih.govjconsortium.com Different LC modes, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), can be employed based on the polarity of the analytes. nih.gov

HPLC has been successfully used for the enantiomeric separation of chiral dihydrobenzofuran derivatives using cyclodextrin-based stationary phases. researchgate.net The separation of 2,3-dihydrobenzofuran-5-carboxaldehyde and dibenzofuran has been achieved using reverse-phase HPLC methods. sielc.comsielc.com For preparative separations, these methods can be scaled up to isolate impurities. sielc.comsielc.com The development of advanced chromatographic techniques is crucial for the quality control and impurity identification of complex pharmaceutical compounds. nih.gov

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| HPLC | Hydroxypropyl-β-cyclodextrin | Acetonitrile/water | Enantiomeric separation of chiral dihydrobenzofurans | researchgate.net |

| HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Separation of 2,3-Dihydrobenzofuran-5-carboxaldehyde | sielc.com |

| HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Separation of Dibenzofuran | sielc.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Dihydrobenzofuran Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules. rsc.orgshu.ac.uklibretexts.orgtaylorfrancis.comlibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy molecular orbital (LUMO). libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores, which are the parts of the molecule that absorb light. libretexts.org

In dihydrobenzofuran systems, the electronic transitions are typically π→π* and n→π* transitions, which occur in the UV-Vis region. The presence of conjugated π systems, such as the aromatic rings in this compound, leads to absorption in the UV range. libretexts.orglibretexts.org The UV-Vis absorption spectra of benzothieno[3,2-b]benzofuran derivatives have been measured to understand their electronic properties. mdpi.com The λmax can be influenced by the solvent and the presence of substituents on the dihydrobenzofuran core.

| Compound System | Typical Transitions | Spectral Region | Influencing Factors |

| Dihydrobenzofurans | π→π, n→π | UV (200-400 nm) | Conjugation, Substituents, Solvent |

| Extended π systems (e.g., β-carotene) | π→π* | Visible (400-700 nm) | Length of conjugation |

Q & A

Q. What synthetic methodologies are effective for preparing 3-Methyl-2-phenyl-2,3-dihydro-1-benzofuran, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of dihydrobenzofuran derivatives often employs cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, Tang et al. demonstrated that optimizing catalyst systems (e.g., chiral spiroborate esters) and reaction temperatures can enhance enantioselectivity and yield in similar frameworks . Key steps include:

- Substrate Design : Use ortho-substituted phenolic precursors to facilitate cyclization.

- Catalyst Screening : Test chiral catalysts (e.g., Ru complexes) for asymmetric induction .

- Condition Optimization : Adjust solvent polarity (e.g., glycerol vs. water) to stabilize intermediates and reduce side reactions .

Q. Which analytical techniques are critical for structural characterization of dihydrobenzofuran derivatives?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : - and -NMR identify substituent positions and stereochemistry (e.g., acetyl group placement in 5-Acetyl-2,3-dihydrobenzo[b]furan ).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, used SHELX to analyze hydrogen-bonded dimers and π-π stacking interactions .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯H, O⋯H) to validate crystal packing models .

Advanced Research Questions

Q. How do stereochemical modifications on the dihydrobenzofuran core influence pharmacological activity?

Methodological Answer: Stereochemistry significantly impacts receptor binding. Diaz et al. showed that 2,3-dihydro-1-benzofuran derivatives with specific substituents (e.g., 3-methyl groups) exhibit selectivity as cannabinoid receptor 2 (CB2) agonists. Key strategies include:

- Scaffold Comparison : Align the dihydrobenzofuran scaffold with bioisosteres (e.g., isatin) to assess steric and electronic effects .

- Docking Studies : Use ligand-steered modeling to predict binding modes with CB2, focusing on hydrophobic pockets and hydrogen-bonding residues .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., blood-brain barrier penetration) to correlate stereochemistry with therapeutic efficacy .

Q. What challenges arise in resolving crystallographic data for dihydrobenzofuran derivatives with complex substituents?

Methodological Answer: Challenges include twinning, disorder, and weak diffraction. highlights solutions:

- Data Collection : Use high-resolution synchrotron sources to improve data quality.

- Refinement Protocols : Apply SHELXL’s restraints for flexible substituents (e.g., phenyl groups) and validate with R values .

- Handling Disorder : Implement PART instructions in SHELX to model split positions for disordered atoms .

Q. How can functionalization of the dihydrobenzofuran core enhance material or biological properties?

Methodological Answer: Targeted functionalization improves solubility, stability, and bioactivity:

- Electrophilic Substitution : Introduce bromine or chlorine at the 5-position via Friedel-Crafts reactions (e.g., 5-bromo derivatives in ) .

- Amine Derivatives : Synthesize enantiopure 3-amine analogs (e.g., (R)-6-methyl-2,3-dihydrobenzofuran-3-amine) using chiral resolution or asymmetric catalysis .

- Pharmacophore Tuning : Attach polar groups (e.g., hydroxyl or carboxyl) to modulate logP values and ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.